molecular formula C21H15N3O3 B11537528 4-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(4-nitrophenyl)methylidene]aniline

4-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(4-nitrophenyl)methylidene]aniline

Cat. No.: B11537528
M. Wt: 357.4 g/mol
InChI Key: QRJBYGXJHJXCHS-UHFFFAOYSA-N
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Description

(E)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-NITROPHENYL)METHANIMINE is an organic compound that features a benzoxazole ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-NITROPHENYL)METHANIMINE typically involves the condensation of 4-(4-methyl-1,3-benzoxazol-2-yl)aniline with 4-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods ensure high yield and purity, which are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-NITROPHENYL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzoxazole ring and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-NITROPHENYL)METHANIMINE is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or as fluorescent probes.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, compounds like this one are used in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (E)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-NITROPHENYL)METHANIMINE would depend on its specific application. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-CHLOROPHENYL)METHANIMINE
  • (E)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-METHOXYPHENYL)METHANIMINE

Uniqueness

The uniqueness of (E)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-NITROPHENYL)METHANIMINE lies in its specific functional groups, which can impart unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H15N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]-1-(4-nitrophenyl)methanimine

InChI

InChI=1S/C21H15N3O3/c1-14-3-2-4-19-20(14)23-21(27-19)16-7-9-17(10-8-16)22-13-15-5-11-18(12-6-15)24(25)26/h2-13H,1H3

InChI Key

QRJBYGXJHJXCHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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